molecular formula C20H21N3O4S2 B2898704 N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 863512-15-6

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2898704
CAS RN: 863512-15-6
M. Wt: 431.53
InChI Key: ZJJSYIANKUWKFU-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is an orange-red solid . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .


Synthesis Analysis

The compound has been synthesized with a yield of 90% . The synthesis process involves complex reactions and the use of various reagents .


Molecular Structure Analysis

The molecular structure of the compound is characterized by various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum provides information about the functional groups present .


Chemical Reactions Analysis

The compound undergoes various chemical reactions due to the presence of reactive functional groups. The thiazole ring in the molecule plays a significant role in these reactions .


Physical And Chemical Properties Analysis

The compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, and FT-IR spectra provide information about its physical and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. They act by disrupting the biosynthesis of bacterial lipids or through other mechanisms, effectively combating various bacterial species . The compound could potentially serve as a scaffold for developing new antimicrobial agents with novel modes of action, addressing the growing concern of microbial resistance.

Anticancer and Antiproliferative Agents

Thiazole compounds have shown promise as anticancer and antiproliferative agents. They have been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF7), and have demonstrated significant activity . The compound’s ability to inhibit cell growth could be harnessed to develop new treatments for cancer, particularly breast cancer.

Antitumor and Cytotoxic Activity

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. Some derivatives have been synthesized and tested for their effects on human tumor cell lines, showing potent effects on prostate cancer . This suggests that the compound could be explored further for its potential use in treating various types of tumors.

Neuroprotective Applications

Thiazoles are known to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . This compound could be investigated for its potential applications in protecting neuronal health.

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole derivatives is well-documented. They can be used to develop drugs that reduce inflammation without the side effects associated with traditional anti-inflammatory medications . This compound could be a candidate for creating safer and more effective anti-inflammatory drugs.

Herbicidal Activities

Thiazole derivatives have also been explored for their herbicidal activities. They can be effective when certain groups, such as fluorine-containing phenyl groups, are introduced into the molecular structure . This compound could be modified to enhance its herbicidal properties for agricultural applications.

properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14(24)22-16-5-9-19(10-6-16)29(25,26)21-12-11-17-13-28-20(23-17)15-3-7-18(27-2)8-4-15/h3-10,13,21H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJSYIANKUWKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

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